molecular formula C10H20ClNO B2376409 6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2490402-30-5

6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride

Cat. No. B2376409
CAS RN: 2490402-30-5
M. Wt: 205.73
InChI Key: GBWDXMOLSUDOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride” is a chemical substance with the molecular formula C10H20ClNO . Its molecular weight is 205.73. This product is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Chlorination of 2-Methylpropan-2-ol

The compound “EN300-27113533” is closely related to 2-methylpropan-2-ol (also known as tert-butyl alcohol). One of its applications involves chlorination of 2-methylpropan-2-ol to form 2-chloro-2-methylpropane. Here’s how the reaction proceeds:

2-methylpropan-2-ol+HCl→2-chloro-2-methylpropane+H2O\text{2-methylpropan-2-ol} + \text{HCl} \rightarrow \text{2-chloro-2-methylpropane} + \text{H}_2\text{O} 2-methylpropan-2-ol+HCl→2-chloro-2-methylpropane+H2​O

In this process, concentrated hydrochloric acid reacts with 2-methylpropan-2-ol, resulting in the substitution of a hydroxyl group with a chlorine atom. This reaction has practical implications in organic synthesis and can be studied in the laboratory .

Solubility Properties

2-methylpropan-2-ol is soluble in water due to its ability to form hydrogen bonds with water molecules. However, 2-chloro-2-methylpropane lacks this capability and remains insoluble in water. The stronger intermolecular hydrogen bonds in 2-methylpropan-2-ol require more energy to separate its molecules compared to the dipole-dipole attractions and London forces in 2-chloro-2-methylpropane .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2,3)12-8-4-10(5-8)6-11-7-10;/h8,11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWDXMOLSUDOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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